Cas no 929390-61-4 (4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)

4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide
- AKOS001956224
- 4-methoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-6-yl)benzamide
- 929390-61-4
- F2210-0214
- 4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
-
- インチ: 1S/C25H21NO5/c1-15-21-13-8-18(26-25(28)17-6-11-20(30-3)12-7-17)14-22(21)31-24(15)23(27)16-4-9-19(29-2)10-5-16/h4-14H,1-3H3,(H,26,28)
- InChIKey: BAVYHUYUQDCQPV-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C2C=CC(=CC=2)OC)=O)=C(C)C2C=CC(=CC1=2)NC(C1C=CC(=CC=1)OC)=O
計算された属性
- せいみつぶんしりょう: 415.14197277g/mol
- どういたいしつりょう: 415.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2210-0214-5μmol |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2210-0214-3mg |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA66054-1mg |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2210-0214-5mg |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2210-0214-2μmol |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2210-0214-2mg |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2210-0214-1mg |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2210-0214-4mg |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
A2B Chem LLC | BA66054-5mg |
4-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
929390-61-4 | 5mg |
$233.00 | 2023-12-29 |
4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamideに関する追加情報
4-Methoxy-N-2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-Ylbenzamide: A Comprehensive Overview
The compound with CAS No. 929390-61-4, commonly referred to as 4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a benzofuran ring system, methoxy groups, and a benzamide moiety. The presence of these functional groups contributes to its unique chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes and receptors. The methoxy groups present in this compound are known to enhance the molecule's solubility and stability, making it more suitable for pharmacological applications. Additionally, the benzamide moiety is often associated with anti-inflammatory and analgesic activities, further underscoring the compound's potential in therapeutic interventions.
The synthesis of 4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide involves a multi-step process that typically includes Friedel-Crafts acylation, followed by nucleophilic substitution and amide formation. Researchers have optimized these steps to achieve higher yields and purities, which are critical for its use in preclinical studies. The compound's structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its conformational flexibility and intermolecular interactions.
In terms of applications, this compound has shown promise in the development of novel drugs targeting neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) and interact with amyloid-beta plaques makes it a valuable candidate for further investigation. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the compound's binding affinity to key proteins involved in these pathways, enhancing its potential for therapeutic use.
Beyond pharmacology, 4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide has also been explored for its role in materials science. Its aromatic structure and functional groups make it a candidate for use in organic electronics, particularly in the development of flexible electronics and organic light-emitting diodes (OLEDs). Researchers have reported that the compound exhibits favorable electronic properties, including high charge carrier mobility and thermal stability, which are essential for device performance.
Recent breakthroughs in green chemistry have also influenced the synthesis and application of this compound. Scientists have developed environmentally friendly methods to synthesize 4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide, reducing the environmental footprint associated with its production. These methods often involve the use of biodegradable solvents and catalytic systems that minimize waste generation.
In conclusion, CAS No. 929390-61-4 represents a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and computational modeling, positions it as a key player in both pharmaceutical and materials research. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to make substantial contributions to scientific innovation.
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